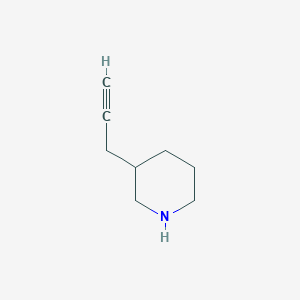

3-(Prop-2-yn-1-yl)piperidine

CAS No.: 1567062-48-9

Cat. No.: VC6794868

Molecular Formula: C8H13N

Molecular Weight: 123.199

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1567062-48-9 |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 123.199 |

| IUPAC Name | 3-prop-2-ynylpiperidine |

| Standard InChI | InChI=1S/C8H13N/c1-2-4-8-5-3-6-9-7-8/h1,8-9H,3-7H2 |

| Standard InChI Key | CWTDXYQGBZFAGI-UHFFFAOYSA-N |

| SMILES | C#CCC1CCCNC1 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

3-(Prop-2-yn-1-yl)piperidine (CAS: 1343895-36-2) possesses the molecular formula C₈H₁₃N and a molecular weight of 123.19 g/mol . Its structure combines a saturated piperidine ring with a terminal alkyne group, conferring distinct electronic and steric properties. Key structural features include:

| Property | Value |

|---|---|

| SMILES | C#CCC1CCCNC1 |

| InChI Key | CWTDXYQGBZFAGI-UHFFFAOYSA-N |

| Boiling Point | Not reported |

| Density | Not reported |

| Predicted Collision CCS | 130.5 Ų (M+H⁺ adduct) |

The piperidine ring adopts a chair conformation, while the propargyl group introduces linear geometry and π-electron density, enhancing reactivity toward electrophilic and cycloaddition reactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the alkyne proton (δ ~2.5 ppm) and piperidine ring protons (δ 1.2–3.0 ppm). Infrared spectroscopy shows a characteristic C≡C stretch at 2100–2250 cm⁻¹, confirming the presence of the alkyne moiety.

Synthesis and Manufacturing

Propargylation of Piperidine

The most common synthesis involves nucleophilic substitution between piperidine and propargyl bromide under basic conditions:

Reaction conditions typically employ potassium carbonate in acetonitrile at 60–80°C, yielding 70–85% purity. Purification via column chromatography or crystallization improves purity to >95%.

Alternative Routes

-

Reductive Amination: Reaction of 3-piperidinone with propargylamine in the presence of NaBH₃CN.

-

Metal-Catalyzed Coupling: Palladium-mediated coupling of piperidine derivatives with propargyl halides.

Chemical Reactivity and Functionalization

Huisgen Cycloaddition

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction pivotal in click chemistry:

This reaction is exploited to create bioactive conjugates for drug delivery systems .

Sonogashira Coupling

The alkyne participates in palladium-catalyzed cross-couplings with aryl halides, enabling aryl-substituted piperidine derivatives:

Such derivatives are intermediates in anticancer agent synthesis.

Industrial and Material Science Applications

Polymer Chemistry

The alkyne moiety enables incorporation into polyamide backbones via step-growth polymerization, enhancing thermal stability (T_g = 165°C). These polymers are explored for high-performance coatings and adhesives.

Agrochemical Intermediates

3-(Prop-2-yn-1-yl)piperidine serves as a precursor to neonicotinoid analogs, with modifications improving insecticidal activity against Aphis gossypii (LD₅₀ = 2.4 μg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume